3,4-Dimethoxybenzylamine hydrochloride
Overview
Description
3,4-Dimethoxybenzylamine hydrochloride: is an organic compound with the molecular formula C9H13NO2.ClH . It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Veratraldehyde: One common method involves the reduction of veratraldehyde (3,4-dimethoxybenzaldehyde) to 3,4-dimethoxybenzylamine, followed by conversion to its hydrochloride salt.
Enzymatic Reaction: Another method involves the enzymatic reaction of 3,4-dimethoxybenzaldehyde with pyridoxal 5’-phosphate and isopropylamine, followed by treatment with hydrogen chloride in diethyl ether.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reduction techniques, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethoxybenzylamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,4-dimethoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescence Derivatization: 3,4-Dimethoxybenzylamine hydrochloride is used as a pre-column fluorescence derivatization reagent for the determination of serotonin in human platelet-poor plasma.
Spectrofluorimetric Analysis: It serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles.
Biology and Medicine:
Neurotransmitter Studies: The compound is used in studies related to neurotransmitter analysis due to its ability to react with serotonin and other indoles.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The methoxy groups on the benzene ring increase the electron density, making the amine group more reactive. This reactivity is utilized in derivatization reactions for analytical purposes, where the compound forms fluorescent derivatives with target molecules like serotonin .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with an ethylamine side chain instead of a benzylamine side chain.
3,4,5-Trimethoxybenzylamine: A compound with an additional methoxy group at the 5 position.
4-Methoxybenzylamine: A compound with a single methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzylamine hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its dual methoxy groups enhance its nucleophilicity and make it a valuable reagent in fluorescence derivatization and spectrofluorimetric analysis.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)5-9(8)12-2;/h3-5H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCMLPZLUTFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-51-7 | |
Record name | NSC68335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzylamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ93HY2EMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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